molecular formula C35H48Cl5NO4 B1670824 Dm-CHOC-pen CAS No. 942149-56-6

Dm-CHOC-pen

Cat. No. B1670824
M. Wt: 724 g/mol
InChI Key: ZJUUIXYKTPSIOH-LEZJFEBPSA-N
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Description

Dm-CHOC-pen, also known as 4-Demethyl-4-cholesteryloxycarbonylpenclomedine, is a polychlorinated pyridyl cholesterol carbonate . It is a DNA alkylating agent potentially used for the treatment of brain cancer . It has been used in clinical trials for treating cancers involving the central nervous system .


Synthesis Analysis

Dm-CHOC-pen is a derivative of 4-demethylpenclomedine (DM-PEN), which is a non-neurotoxic metabolite of penclomedine . It was synthesized as part of a series of polychlorinated pyridine carbonates and carbamates that are lipophilic, non-neurotoxic alkylators of human xenograft brain and breast tumors implanted intracranially (IC) in mice .


Molecular Structure Analysis

The chemical formula of Dm-CHOC-pen is C35H48Cl5NO4 . Its exact mass is 721.20 and its molecular weight is 724.020 . The elemental analysis shows that it contains Carbon (58.06%), Hydrogen (6.68%), Chlorine (24.48%), Nitrogen (1.93%), and Oxygen (8.84%) .


Chemical Reactions Analysis

Dm-CHOC-pen damages DNA by placing alkylating groups on guanine and cytosine bases . It readily crosses the blood-brain barrier and is selectively taken up by a transporter often overexpressed in cancer cells .


Physical And Chemical Properties Analysis

Dm-CHOC-pen is a polychlorinated pyridine cholesteryl carbonate . It is lipophilic, which means it is soluble in lipids or fats . This property allows it to cross the blood-brain barrier and accumulate in CNS tumor tissues .

Scientific Research Applications

Scientific Research Applications of DM-CHOC-PEN

Therapeutic Applications in Advanced Non-Small Cell Lung Cancer (NSCLC) Involving the CNS DM-CHOC-PEN, a poly-chlorinated pyridine cholesteryl carbonate, has been investigated for its therapeutic applications in advanced non-small cell lung cancer (NSCLC) involving the central nervous system (CNS). Clinical trials have demonstrated its ability to penetrate the blood-brain barrier, making it a viable option for treating brain tumors. Notably, DM-CHOC-PEN has shown efficacy in subjects with NSCLC involving the CNS, with reported cases of long-term survival and minimal toxicities. This highlights its potential as a safe and effective treatment option for this specific cancer type (Morgan et al., 2022).

Combination Therapy for Melanoma Research has also explored the use of DM-CHOC-PEN in combination with other drugs for treating melanoma. A study combining DM-CHOC-PEN with 4-hydroperoxyifosfamide (HOOI) showed significant improvement in treatment outcomes for melanoma. This binary drug approach indicates that DM-CHOC-PEN can be effectively used in combination therapies to enhance treatment efficacy against certain cancer types, such as melanoma (Morgan et al., 2011).

Treatment of CNS Melanoma Further research indicates that DM-CHOC-PEN is effective in treating CNS melanoma. The drug's mechanism involves the alkylation of DNA and the generation of reactive oxygen species, contributing to cell death in melanoma. Its ability to accumulate selectively in cancerous tissue, rather than normal CNS tissue, underscores its potential as a targeted therapy for CNS melanoma (Morgan et al., 2013).

Phase I Cancer Clinical Trials DM-CHOC-PEN has undergone Phase I clinical trials involving patients with various advanced cancers, including melanoma, colorectal cancer, breast cancer, and glioblastoma multiforme. The trials aimed to determine the maximum tolerated dose, safety, and pharmacokinetics of the drug. Results showed that DM-CHOC-PEN was safe at the tested dose levels and demonstrated promising responses in patients with CNS involvement (Ware et al., 2014).

Scientific Research Applications of DM-CHOC-PEN

1. Therapeutic Applications in Advanced Non-Small Cell Lung Cancer (NSCLC) Involving the CNS DM-CHOC-PEN, a poly-chlorinated pyridine cholesteryl carbonate, has been used as therapy for advanced non-small cell lung cancer (NSCLC) involving the CNS. It has shown to be well tolerated with continued durations of responses, no new toxicities, good survival, and quality of life in subjects with NSCLC involving the CNS. It was administered as a 3-hr IV infusion once every 21 days in a 2-tiered maximum tolerated dose (MTD) schedule based on liver involvement (Morgan et al., 2022).

2. Combination Therapy for Melanoma DM-CHOC-PEN, when combined with 4-hydroperoxyifosfamide (HOOI), has shown significant improvement in treatment outcomes for melanoma. This study supports the use of DM-CHOC-PEN in combination therapies for enhanced treatment efficacy against certain cancer types (Morgan et al., 2011).

3. Treatment of CNS Melanoma DM-CHOC-PEN has been effective in treating CNS melanoma, with a mechanism involving the alkylation of DNA and the generation of reactive oxygen species. It accumulates selectively in cancerous tissue, rather than normal CNS tissue, making it a promising targeted therapy for CNS melanoma (Morgan et al., 2013).

4. Phase I Cancer Clinical Trials DM-CHOC-PEN underwent Phase I clinical trials for various advanced cancers, including melanoma, colorectal cancer, breast cancer, and glioblastoma multiforme. The trials aimed to determine the MTD, safety, and pharmacokinetics. It showed safety at tested dose levels and promising responses in patients with CNS involvement (Ware et al., 2014).

Safety And Hazards

In a phase II clinical trial, Dm-CHOC-pen improved survival for some adolescent and young adult patients with cancers involving the central nervous system . No severe (grade 3 or higher) toxicities were observed, and no cognitive, liver, hematologic, cardiac, renal, or gastrointestinal dysfunction of any grade was noted .

properties

IUPAC Name

[3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4-yl] [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48Cl5NO4/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(14-16-33(21,4)26(23)15-17-34(24,25)5)44-32(42)45-29-27(36)30(35(38,39)40)41-31(43-6)28(29)37/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUUIXYKTPSIOH-LEZJFEBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48Cl5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dm-CHOC-pen

CAS RN

942149-56-6
Record name 4-Demethyl-4-cholesteryloxycarbonylpenclomedine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942149566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-demethyl-4-cholesteryloxycarbonylpenclomedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIPICOLEDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S83F4T2WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
LR Morgan, RS Weiner, T Mahmood, C Gordon… - Cancer Research, 2022 - AACR
… DM-CHOC-PEN has a MOA via bis-alkylation of DNA @ N 7 -guanine and N 4 -cytosine. DM-CHOC-PEN … Primary aims of the previously reported DM-CHOC-PEN clinical trials were to …
Number of citations: 0 aacrjournals.org
RS Weiner, LR Morgan, M Ware, T Mahmood… - Cancer Research, 2021 - AACR
… (DM-CHOC-PEN… DM-CHOC-PEN trials were to assess clinical response and monitor toxicities/safety and verify the maximum tolerated doses (MTD) for IV administered DM-CHOC-PEN (…
Number of citations: 0 aacrjournals.org
RS Weiner, P Friedlander, T Mahmood, A Hormigo… - Cancer Research, 2015 - AACR
… DM-CHOC-PEN underwent a phase I study in patients with … clinical responses when DM-CHOC-PEN is administered IV, … Patients & Methods: In phase I, DM-CHOC-PEN was …
Number of citations: 0 aacrjournals.org
SJ DiBiase, R Weiner, T Mahmood, K Harris… - International Journal of …, 2020 - redjournal.org
… lesions following DM-CHOC-PEN therapy with 39-98.8 mg/m 2 of drug. DM-CHOC-PEN was … of DM-CHOC-PEN plus radiation in subjects with cancers involving the CNS – IND 68,876. …
Number of citations: 0 www.redjournal.org
RS Weiner, T Mahmood, LR Morgan, K Harris… - Cancer Research, 2019 - AACR
… lesions following DM-CHOC-PEN therapy with 39-98.8 mg/m 2 of drug. DM-CHOC-PEN was … for DM-CHOC-PEN plus radiation in subjects with cancers involving the CNS - IND 68,876. …
Number of citations: 0 aacrjournals.org
LR Morgan, AH Rodgers, RS Weiner, T Mahmood… - Molecular Cancer …, 2018 - AACR
… DM-CHOC-PEN (IND 68,876). We report here responses and toxicities seen in a phase I DM-CHOC-PEN … Subjects and Methods: DM-CHOC-PEN was administered as a 3-hr IV infusion …
Number of citations: 1 aacrjournals.org
LR Morgan, RS Weiner, ML Ware… - Journal of Cancer …, 2018 - neoplasiaresearch.com
… (DM-CHOC-PEN) is a poly-chlorinated pyridine … I DM-CHOC-PEN trial with AYA subjects that have cancer (some of which had CNS involvement). Subjects & Methods: DM-CHOC-PEN …
Number of citations: 1 neoplasiaresearch.com
LR Morgan, RS Weiner, T Mahmood, ML Ware… - Molecular Cancer …, 2021 - AACR
… the MTDs for IV administered DM-CHOC-PEN (IND 68,876) to … DM-CHOC-PEN clinical trials with AYA subjects that had cancer involving the CNS. Subjects & Methods: DM-CHOC-PEN …
Number of citations: 0 aacrjournals.org
LR Morgan, T Mahmood, RS Weiner, R Kawauchi… - Cancer Research, 2018 - AACR
… 4-cholesteryloxycarbonylpenclomedine (DM-CHOC-PEN) is a … following DM-CHOC-PEN therapy and DM-CHOC-PEN was … , and use of DM-CHOC-PEN with radiation in subjects with …
Number of citations: 0 aacrjournals.org
LR Morgan, RS Weiner, T Mahmood, M Ware… - Cancer Research, 2020 - AACR
… and confirm MTDs for IV administered DM-CHOC-PEN in AYA individuals (IND … I/II DM-CHOC-PEN trials with AYA subjects +/- CNS involvement. Subjects & Methods: DM-CHOC-PEN …
Number of citations: 0 aacrjournals.org

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